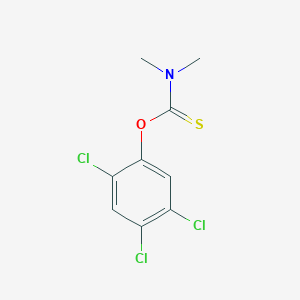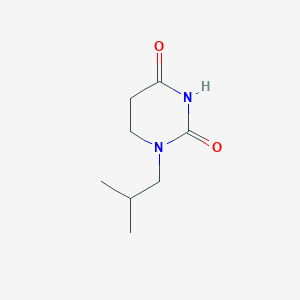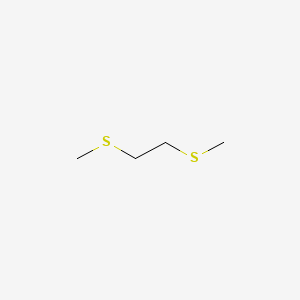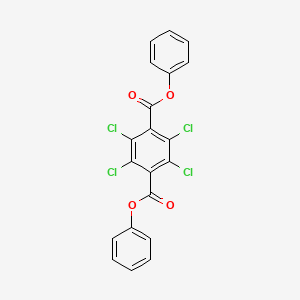
O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate: is a chemical compound with the molecular formula C10H14Cl3N2OPS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a trichlorophenyl group attached to a dimethylcarbamothioate moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate typically involves the reaction of 2,4,5-trichlorophenol with N,N-dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted trichlorophenyl derivatives
科学的研究の応用
Chemistry: O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme inhibition or as a probe to study biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In industrial applications, this compound is used in the formulation of agrochemicals, such as pesticides and herbicides. It may also be employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt biochemical pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- O-(2,4,5-trichlorophenyl) N,N-dimethyldiamidothiophosphate
- O-(2,4,5-trichlorophenyl) N,N,N’,N’-tetramethyldiamidothiophosphate
Comparison: O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activity, stability, and solubility. These differences can influence its suitability for various applications in research and industry.
特性
CAS番号 |
10345-47-8 |
|---|---|
分子式 |
C9H8Cl3NOS |
分子量 |
284.6 g/mol |
IUPAC名 |
O-(2,4,5-trichlorophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H8Cl3NOS/c1-13(2)9(15)14-8-4-6(11)5(10)3-7(8)12/h3-4H,1-2H3 |
InChIキー |
ZWFKQRFVGDPXHN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)OC1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)





![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)

![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)

